molecular formula C15H18Cl3N3O3S B2681612 3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid CAS No. 302820-25-3

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid

Cat. No.: B2681612
CAS No.: 302820-25-3
M. Wt: 426.74
InChI Key: JXMOBCKZNZYILG-UHFFFAOYSA-N
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Description

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid is a synthetic benzoic acid derivative featuring a thioureido linker and a trichloro-pivalamidoethyl substituent. Its synthesis involves reacting substituted benzoic acid with thionyl chloride, followed by coupling with intermediate II (a trichloro-pivalamidoethyl precursor) in the presence of triethylamine. The crude product is recrystallized with isopropanol to yield the title compound . Structural characterization of this compound and its analogs (III1–III19) is detailed in supplemental materials, though specific bioactivity data remain undisclosed in the provided evidence.

Properties

IUPAC Name

3-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-5-8(7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOBCKZNZYILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

  • Chemical Structure : The compound features a benzoic acid core linked to a thiourea moiety and a trichloroethyl group.
  • Molecular Formula : C16H18Cl3N3O2S
  • CAS Number : 301814-10-8

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid exhibit significant antimicrobial properties. Studies have shown that thiourea derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives with similar structures have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of thiourea derivatives have been studied in various cancer cell lines. The presence of halogen groups, such as trichloroethyl, often enhances the cytotoxic activity of these compounds. For example, related compounds have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

The mechanisms through which 3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit specific enzymes involved in cellular proliferation and inflammation.
  • Modulation of Immune Responses : By influencing T-cell populations and cytokine production, these compounds may alter the immune landscape in favor of anti-inflammatory pathways.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells through oxidative stress mechanisms.

Study on Inflammatory Response Modulation

A study investigating the effects of related benzoic acid derivatives on LPS-induced inflammation in mice showed that these compounds could significantly alter T-cell populations. Mice treated with these compounds exhibited decreased CD4+ T-cell counts and increased regulatory T-cell populations, indicating a shift towards an anti-inflammatory state .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial activity, derivatives with similar chemical structures were tested against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The target compound belongs to a class of thioureido-linked benzoic acid derivatives. A key structural analog is 3-(3-(2,2,2-Trichloro-1-(4-iodobenzoylamino)ethyl)thioureido)benzoic acid (CAS 351004-31-4), which replaces the pivalamido group with a 4-iodobenzoylamino moiety.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C15H18Cl3N3O3S* ~426.42 Pivalamido, Trichloroethyl, Thioureido Estimated
4-Iodo Analog C17H13Cl3IN3O3S 572.64 4-Iodobenzoylamino, Trichloroethyl
2-(2,2-Dicyano-1-methylethenyl)benzoic Acid C12H8N2O2 220.21 Dicyano, Methenylethenyl

Note: The target compound’s formula is estimated based on structural analogy to the 4-iodo analog .

  • Substituent Effects: The 4-iodo analog exhibits a higher molecular weight (572.64 vs. ~426.42 g/mol) due to the iodine atom and benzoyl group. The pivalamido group in the target compound introduces steric bulk from the trimethylacetyl moiety, which could reduce solubility in polar solvents but improve metabolic stability compared to the 4-iodo analog . The dicyano compound (C12H8N2O2) lacks halogenation and thioureido groups, instead featuring electron-withdrawing cyano substituents. This difference likely alters electronic properties and reactivity, as evidenced by its atropisomerism in solution and solid states .

Stereochemical Behavior and Atropisomerism

NMR and X-ray studies reveal two enantiomeric forms in solution and distinct crystal packing (e.g., space group P2₁2₁2₁ for 1a) .

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